Ethyl propyl (trifluoromethyl)propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propyl (trifluoromethyl)propanedioate typically involves the esterification of propanedioic acid with ethyl and propyl alcohols in the presence of a trifluoromethylating agent . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl propyl (trifluoromethyl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl propyl (trifluoromethyl)propanedioate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Similar in structure but lacks the trifluoromethyl group.
Ethyl trifluoroacetate: Contains a trifluoromethyl group but differs in the ester structure.
Uniqueness
Ethyl propyl (trifluoromethyl)propanedioate is unique due to the presence of both ethyl and propyl ester groups along with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
62935-37-9 |
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Molecular Formula |
C9H13F3O4 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
1-O-ethyl 3-O-propyl 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C9H13F3O4/c1-3-5-16-8(14)6(9(10,11)12)7(13)15-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
YMVHJBGRGLSPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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